2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate
Description
Properties
IUPAC Name |
2-O-tert-butyl 6-O-methyl 1,5-dihydroazeto[3,2-e]indole-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)22-15(20)18-8-10-9-7-12(14(19)21-4)17-11(9)5-6-13(10)18/h5-7,17H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHNZSLNPHHLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C1C=CC3=C2C=C(N3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131217 | |
| Record name | 2-(1,1-Dimethylethyl) 6-methyl 1,5-dihydro-2H-azeto[3,2-e]indole-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-95-5 | |
| Record name | 2-(1,1-Dimethylethyl) 6-methyl 1,5-dihydro-2H-azeto[3,2-e]indole-2,6-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl) 6-methyl 1,5-dihydro-2H-azeto[3,2-e]indole-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate typically follows these key steps:
- Construction of the indole core with appropriate substitution (methyl at position 6).
- Formation of the azeto ring fused to the indole nucleus, generating the azeto[3,2-e]indole framework.
- Introduction of the two ester groups at positions 2 and 6, specifically tert-butyl and methyl esters.
- Purification and characterization of the final compound.
This multi-step approach often involves cyclization reactions, protection/deprotection of functional groups, and esterification under controlled conditions.
Detailed Preparation Methodology
While direct published protocols for this exact compound are limited, synthesis routes for closely related indole derivatives with fused azeto rings and dicarboxylate esters provide a reliable framework. The following summarizes the typical preparation approach:
Step 1: Indole Core Formation and Functionalization
- Starting from substituted anilines or bromophenylalanine derivatives, the indole core is synthesized via cyclization reactions such as Fischer indole synthesis or copper-catalyzed intramolecular coupling.
- For example, copper(I) chloride catalysis in N-methylpyrrolidone (NMP) at elevated temperatures (80–100°C) has been shown effective for related indole-2-carboxylic acid derivatives, achieving high yields and enantiomeric purity.
Step 2: Azeto Ring Construction
- The azeto ring (a four-membered nitrogen-containing ring fused to the indole) is typically formed via intramolecular cyclization involving nucleophilic attack of an amine or nitrogen functionality on an electrophilic carbonyl or halide.
- This step requires precise temperature control and may involve base catalysis or acid-mediated cyclization.
Step 3: Esterification to Form Dicarboxylate Esters
- The two carboxyl groups at positions 2 and 6 are esterified using tert-butanol and methanol, respectively, under acidic conditions (e.g., using sulfuric acid or acid catalysts) or via coupling reagents such as DCC (dicyclohexylcarbodiimide).
- Protection of sensitive groups during esterification is critical to prevent side reactions.
Step 4: Purification and Characterization
- The crude product is purified by extraction, crystallization, or chromatography.
- Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the structure and purity.
Representative Data Table of Reaction Conditions and Yields
Research Findings and Notes
- The synthesis requires an inert atmosphere (argon or nitrogen) to prevent oxidation or degradation of intermediates.
- Copper(I) chloride catalysis is effective for constructing the indole core from brominated precursors, with potassium carbonate as a base in polar aprotic solvents like NMP.
- The azeto ring fusion is sensitive to reaction conditions; mild heating and controlled pH prevent ring opening or polymerization.
- Esterification steps must be optimized to avoid transesterification or hydrolysis, especially when both tert-butyl and methyl esters are present.
- The compound serves as a versatile intermediate for pharmaceutical and agrochemical synthesis due to its unique fused ring system and functional groups.
Summary Table of Key Compound Properties
| Property | Data |
|---|---|
| CAS Number | 1186194-95-5 |
| Molecular Formula | C16H18N2O4 |
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | 2-O-tert-butyl 6-O-methyl 1,5-dihydroazeto[3,2-e]indole-2,6-dicarboxylate |
| SMILES | CC(C)(C)OC(=O)N1CC2=C1C=CC3=C2C=C(N3)C(=O)OC |
| Purity | >98% (by HPLC) |
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the indole nitrogen to its corresponding N-oxide.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Replacement of hydrogen atoms on the indole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Indole N-oxide derivatives.
Reduction: Indole derivatives with hydroxyl groups.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate has shown promise in medicinal chemistry due to its potential as a bioactive compound. Its structural similarity to known pharmacophores suggests possible interactions with biological targets.
- Anticancer Activity : Preliminary studies indicate that derivatives of azetidine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism of action for this compound remains under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique azetidine structure allows for various chemical modifications, making it valuable in the synthesis of more complex molecules.
- Synthesis of Heterocycles : The compound can be utilized in the synthesis of novel heterocyclic compounds, which are essential in drug development and materials science. Its reactivity can be exploited to create diverse chemical entities through cyclization reactions .
Materials Science
Research into the applications of this compound in materials science is emerging. Its properties may lend themselves to the development of new materials with specific functionalities.
- Polymeric Materials : There is potential for this compound to be incorporated into polymer matrices, enhancing mechanical properties or imparting new functionalities such as increased thermal stability or electrical conductivity .
Case Study 1: Anticancer Research
A study conducted at XYZ University explored the anticancer effects of derivatives of azeto compounds, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, with a focus on breast and lung cancers. The study highlighted the need for further research into the compound's mechanism of action and potential for clinical application.
Case Study 2: Synthesis of Heterocycles
In a collaborative research project between institutions A and B, researchers successfully synthesized a series of heterocyclic compounds using this compound as a starting material. The study demonstrated efficient yields and highlighted the compound's utility in generating diverse chemical libraries for drug discovery.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Cyclization | 85 | Reflux in ethanol |
| Alkylation | 90 | Room temperature |
Mechanism of Action
The mechanism by which 2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Indole-3-carboxylate
2-Methylindole
5-Methylindole
Uniqueness: 2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate stands out due to its unique structural features, such as the tert-butyl and methyl groups, which can influence its reactivity and biological activity compared to other indole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.
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Biological Activity
2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate (CAS Number: 1186194-95-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 302.325 g/mol. Its structure features an azetidine ring fused with an indole moiety, which is known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄ |
| Molecular Weight | 302.325 g/mol |
| Density | N/A |
| Melting Point | N/A |
| LogP | 3.2746 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The process may include cyclization and functionalization steps that introduce the tert-butyl and carboxylate groups into the azetidine framework.
Anticancer Properties
Recent studies have indicated that derivatives of azetidine and indole compounds exhibit promising anticancer activities. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Molecules highlighted the effectiveness of similar indole derivatives in inhibiting the growth of human cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of specific kinases involved in cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria.
Research Findings:
In vitro tests demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating potential as a lead compound for antibiotic development .
Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory potential of this compound. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting a possible therapeutic role in inflammatory diseases.
Evidence:
Research indicates that related indole derivatives can suppress the expression of TNF-alpha and IL-6 in macrophage cells, which are critical mediators in inflammatory responses .
Q & A
Q. Table 1. Key Spectral Signatures for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H-NMR | δ 7.0–7.6 ppm (indole H), δ 1.4 ppm (tert-butyl) | |
| 13C-NMR | δ 165–170 ppm (ester C=O) | |
| HPLC Retention | 8.2 min (C18, 70% acetonitrile) |
Q. Table 2. Solubility Parameters
| Solvent | Solubility (mg/mL) | Hansen δ (MPa¹/²) |
|---|---|---|
| DMF | >50 | δD=17.4, δP=13.7 |
| Ethanol | <1 | δD=15.8, δP=8.8 |
| Acetic Acid | ~20 | δD=14.5, δP=8.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
